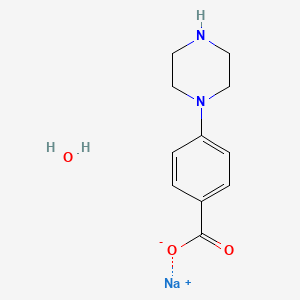![molecular formula C23H27NO4 B6136002 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide](/img/structure/B6136002.png)
3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide, also known as BHMP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. BHMP belongs to the class of compounds known as amides, and its molecular formula is C24H27NO4.
作用机制
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide is not fully understood, but it is believed to involve the inhibition of amyloid beta peptide aggregation and the modulation of oxidative stress. 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide may also interact with various signaling pathways in the brain, leading to neuroprotective effects.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide has been shown to have various biochemical and physiological effects in scientific studies. 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide has been shown to inhibit amyloid beta peptide aggregation, reduce oxidative stress, and protect neurons from damage. 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide is that it is relatively easy to synthesize and purify. 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide also has potential therapeutic properties that make it an attractive target for further research. One of the limitations of 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are many potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide. One area of research could be to further investigate the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide and its interactions with various signaling pathways in the brain. Another area of research could be to study the effects of 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide in animal models of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, research could be conducted to optimize the synthesis method of 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide and to develop more efficient methods for purifying the compound.
合成方法
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide involves the reaction between 3-(1,3-benzodioxol-5-yl)-3-phenylpropanoic acid and (1-hydroxycyclohexyl)methylamine in the presence of a coupling reagent. The reaction proceeds under mild conditions and yields 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide as a white solid. The purity of the compound can be improved by recrystallization.
科学研究应用
3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide has been shown to have potential therapeutic properties in various scientific studies. One of the primary applications of 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide also has antioxidant properties, which may help to protect neurons from oxidative stress.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c25-22(24-15-23(26)11-5-2-6-12-23)14-19(17-7-3-1-4-8-17)18-9-10-20-21(13-18)28-16-27-20/h1,3-4,7-10,13,19,26H,2,5-6,11-12,14-16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMNLAOGZIFNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B6135919.png)
![N-2-butyn-1-yl-N-(2-furylmethyl)-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6135927.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide](/img/structure/B6135936.png)
![4-[(2-ethylmorpholin-4-yl)carbonyl]-2-(1-ethyl-1H-pyrazol-4-yl)-6-fluoroquinoline](/img/structure/B6135943.png)
![1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6135950.png)
![2-[(3-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B6135951.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B6135971.png)
![ethyl 4-({[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B6135975.png)
![1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6135986.png)

![2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6135994.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6136015.png)
![2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}pyridine](/img/structure/B6136017.png)
![5-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B6136023.png)